molecular formula C11H13N5 B14944079 Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- CAS No. 728885-32-3

Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)-

Cat. No.: B14944079
CAS No.: 728885-32-3
M. Wt: 215.25 g/mol
InChI Key: ZKQWEZBUSWLDNF-UHFFFAOYSA-N
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Description

The compound “Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)-” features a propanedinitrile core (two nitrile groups) attached to a 3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene moiety. The spiro system combines a diaza (two nitrogen atoms) bicyclic structure with an amino substituent, distinguishing it from simpler nitrile derivatives.

Properties

CAS No.

728885-32-3

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

2-(3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile

InChI

InChI=1S/C11H13N5/c12-6-8(7-13)9-10(14)16-11(15-9)4-2-1-3-5-11/h15H,1-5H2,(H2,14,16)

InChI Key

ZKQWEZBUSWLDNF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC(=C(C#N)C#N)C(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the highly regioselective formation of the spiro scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthetic routes. This typically includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several key reaction pathways influenced by its spirocyclic structure and functional groups (amino and nitrile). Below is a detailed analysis of its reactivity:

Oxidation Reactions

The amino group (-NH₂) in the compound is susceptible to oxidation. A study involving primary amines demonstrated that oxidation with molecular oxygen (O₂) in the presence of 1,1-diphenyl-2-picrylhydrazyl (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃) catalysts efficiently converts amines to oximes . For this compound, such conditions could yield an oxime derivative, though specific data for this structure is not explicitly reported.

Reduction Reactions

Nitrile groups (-CN) can be reduced to primary amines (-CH₂NH₂) using reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with catalysts. While not directly demonstrated for this compound, similar reactivity is observed in nitrile-containing spirocyclic systems .

Nucleophilic Substitution

The amino group may participate in nucleophilic substitution reactions under acidic or basic conditions. For example, reactions with nucleophiles like alcohols or thiols could replace the amino group, though specific examples for this compound are not detailed in the provided sources.

Domino Reactions

Rhodium(I)-catalyzed domino processes, such as Pauson–Khand reactions followed by [4 + 2] cycloadditions, are reported to form complex spirocyclic structures . These reactions typically involve enynes and aldehydes, suggesting potential applications in constructing or modifying spirocyclic frameworks like the target compound.

Reagents and Reaction Conditions

Reaction Type Reagents Conditions Key References
Oxidation (Amine → Oxime) DPPH, WO₃/Al₂O₃, O₂/N₂ (7/93 v/v)High-pressure O₂ (5 MPa)
Reduction (Nitrile → Amine) LiAlH₄ or H₂/catalystAnhydrous conditions
Nucleophilic Substitution Alcohols, thiolsAcidic or basic conditions
Domino Cycloaddition RhCl(CO)₂, CO gas1 atm CO pressure

Oxidation Products

  • Oximes : Potential intermediates for further functionalization, though biological activity (e.g., enzyme inhibition) would require validation .

Reduction Products

  • Amines : Could serve as precursors for synthesizing biologically active derivatives (e.g., drugs, materials) .

Substitution Products

  • Functionalized Spirocompounds : Substituted derivatives may exhibit enhanced properties for applications in polymer chemistry or medicinal research .

Domino Reaction Products

  • Multicyclic Systems : Complex spirocyclic frameworks for potential use in asymmetric synthesis or optoelectronic materials .

Comparative Analysis with Similar Compounds

Compound Key Functional Groups Reactivity
3-Amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene Amino (-NH₂), Nitrile (-CN)Oxidation, reduction, substitution
1-Thia-4,8-diazaspiro[4.5]decane Sulfur atom, no nitrileSulfur-related reactivity (e.g., nucleophilic attack)
3-Amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitrile Amino, nitrile (different position)Similar reactivity but varied regioselectivity

Research Implications

  • Medicinal Chemistry : Oximes derived from oxidation may inhibit bacterial enzymes (e.g., MetAP), as shown in spiro-pyran analogs .

  • Materials Science : Reduced amine derivatives could act as building blocks for polymers or resins .

  • Asymmetric Synthesis : Domino reactions enable enantioselective formation of complex spirocyclic systems, critical for pharmaceuticals .

Scientific Research Applications

Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Spirocyclic Diazasystems with Pharmacological Activity

Example Compounds :

  • 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., compounds 6a–l): These feature a spiro[4.5]decane backbone with two ketone groups (diones) and aryl/alkyl substituents. They exhibit anticonvulsant activity, likely due to their structural mimicry of hydantoins, classical anticonvulsants .
  • 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., compounds 6m–x): These expand the spiro ring to [5.5] and retain dione groups, showing enhanced metabolic stability compared to smaller spiro systems .

Key Differences :

  • Functional Groups: The target compound replaces diones with a propanedinitrile group, introducing strong electron-withdrawing nitriles.
  • Amino Substituent: The 3-amino group in the target compound enhances hydrogen-bonding capacity, which may improve solubility or target affinity compared to non-amino spiro analogs .

Propanedinitrile Derivatives

Example Compounds :

  • [Chloro(phenyl)methylidene]propanedinitrile (CAS: 2698-41-1): A propanedinitrile with a chloro-phenyl substituent, used in chemical synthesis and materials science.
  • Propanedinitrile, (ethoxymethylene)- (CAS: 123-06-8): Features an ethoxymethylene group, providing moderate polarity (boiling point: 433.2 K). Thermodynamic properties like heat capacity (Cp,gas: 244.75 J/mol·K) highlight its stability under standard conditions .

Key Differences :

  • Spiro vs. Linear Systems : The target compound’s spiro architecture introduces conformational rigidity, which can enhance selectivity in biological systems.
  • Amino vs. Alkoxy Groups: The amino group in the target compound increases basicity and hydrogen-bond donor capacity, contrasting with the ethoxy group’s lipophilic character .

Diazaspiro Compounds with Heteroatoms

Example Compounds :

  • However, the acetic acid substituent may limit membrane permeability .

Key Differences :

  • Nitrile vs. Oxygen/Acid Groups : The propanedinitrile group in the target compound provides distinct electronic effects (e.g., electron withdrawal) compared to oxa or carboxylic acid moieties, influencing redox behavior and intermolecular interactions .

Structural and Pharmacological Implications

Electronic and Steric Effects

  • This contrasts with diones, which act as hydrogen-bond acceptors .

Pharmacokinetic Properties

  • Solubility: The amino group and nitriles may confer higher polarity than aryl- or alkyl-substituted analogs, improving aqueous solubility but requiring formulation optimization for bioavailability .
  • Metabolic Stability: Compared to hydrazono or oxa-containing compounds, the target compound’s nitriles and amino group may resist oxidative metabolism, extending half-life .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of spirocyclic propanedinitrile derivatives like (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)-propanedinitrile?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, pH, and stoichiometry). For example, hydrazine derivatives reacting with pyridazinethiones under controlled reflux conditions can yield unexpected spirocyclic products, as demonstrated in analogous reactions . Key reagents include hydrazine and thiocarbonyl derivatives, with purification steps involving column chromatography or recrystallization. Reaction progress should be monitored via TLC or HPLC to ensure intermediate stability.

Q. What spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks (e.g., ORTEP-3 software for 3D visualization ).
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and nitrile group interactions. For example, aromatic protons in related compounds show distinct shifts at δ 7.2–8.1 ppm .
  • IR spectroscopy : Confirms nitrile (C≡N) stretches (~2200 cm⁻¹) and amine (N-H) vibrations (~3300 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching theoretical mass) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of competing byproducts during spirocyclization?

  • Methodological Answer : Competing pathways arise from reagent reactivity and steric effects. For instance, hydrazine reactions with substituted pyridazinethiones may yield alternative diazaspiro products due to nucleophilic attack variability at the thiocarbonyl site . Kinetic studies (e.g., time-resolved NMR) and DFT calculations can model transition states to predict dominant pathways .

Q. What computational approaches are recommended to predict the biological activity of this compound?

  • Methodological Answer :

  • Quantum chemical modeling : DFT (B3LYP/6-31G*) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential .
  • Molecular docking : Screens against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina, focusing on hydrogen-bond interactions with the spirocyclic amine .
  • QSAR models : Correlate substituent effects (e.g., halogenation) with bioactivity trends from in vitro assays .

Q. How should researchers address contradictions in reported biological activities of structurally similar propanedinitrile derivatives?

  • Methodological Answer : Discrepancies often stem from assay conditions or impurity profiles. For example:

  • Assay standardization : Compare MIC values under identical pH and temperature conditions .
  • Purity validation : Use HPLC (>95% purity) to exclude confounding effects from byproducts .
  • Structural analogs : Test derivatives with systematic substitutions (e.g., halogens at para positions) to isolate activity contributors .

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